Fmoc-Cys(npys)-OH

Descripción general

Descripción

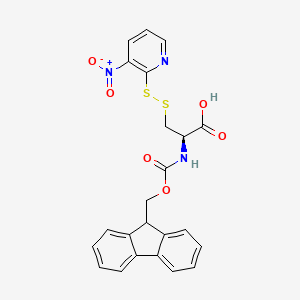

Fmoc-Cys(npys)-OH: is a derivative of cysteine, an amino acid, where the thiol group of cysteine is protected by a 3-nitro-2-pyridinesulfenyl (npys) group. The Fmoc (9-fluorenylmethoxycarbonyl) group is used to protect the amino group. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its ability to protect the thiol group during the synthesis process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(npys)-OH typically involves the protection of the cysteine thiol group with the npys group and the amino group with the Fmoc group. The process begins with the reaction of cysteine with 3-nitro-2-pyridinesulfenyl chloride in the presence of a base to form Cys(npys)-OH. This intermediate is then reacted with Fmoc-Cl in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Cys(npys)-OH undergoes several types of reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the npys group can be removed using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reactions: The thiol group of cysteine can participate in nucleophilic substitution reactions, forming disulfide bonds with other thiol-containing compounds.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, DTT or TCEP for npys removal.

Coupling Reactions: Commonly used reagents include carbodiimides (e.g., DIC) and coupling additives like HOBt or HOAt.

Major Products Formed:

Deprotected Cysteine: Removal of the Fmoc and npys groups yields free cysteine.

Disulfide-Linked Peptides: Formation of disulfide bonds between cysteine residues.

Aplicaciones Científicas De Investigación

Solid Phase Peptide Synthesis (SPPS)

Fmoc-Cys(npys)-OH is extensively used in SPPS due to its stability under acidic conditions and its ability to be easily deprotected. The Npys group provides a unique mechanism for thiol protection, allowing for selective reactions that are crucial during peptide assembly.

Case Study: Synthesis of Vasopressin

In a study detailing the synthesis of linear vasopressin, this compound was employed as a building block. The results demonstrated its compatibility with standard SPPS protocols, showcasing high yields and purity in the final product. The Npys group allowed for efficient removal under mild conditions, facilitating subsequent steps in the synthesis process .

Thiol Protection and Disulfide Bond Formation

The Npys group is particularly advantageous for protecting thiols during peptide synthesis. It is stable enough to withstand harsh conditions but can be selectively cleaved when needed.

Application in Peptide-Protein Conjugation

The use of this compound has been documented in direct peptide-protein conjugation. The stability of the Npys group under various conditions allows for the formation of unsymmetrical disulfide bonds, which are critical for creating stable peptide-protein constructs . This application has implications in drug development, where precise targeting and delivery mechanisms are necessary.

Bioconjugation Techniques

This compound has been utilized in bioconjugation techniques to modify proteins or peptides with various functional groups. The controlled release of the thiol group enables site-specific modifications that are essential for studying protein interactions and functions.

Example: Affinity Labeling

In research involving GTP-binding proteins, this compound was used to label specific receptors through thiol-disulfide exchange reactions. This method allowed researchers to investigate receptor interactions with G proteins, providing insights into signaling pathways .

Comparison with Other Cysteine Protecting Groups

The efficacy of this compound can be compared with other cysteine protecting groups such as StBu and Trt. Studies indicate that this compound exhibits lower rates of racemization and better stability during prolonged treatments compared to these alternatives .

| Protecting Group | Stability | Racemization Rate | Deprotection Conditions |

|---|---|---|---|

| This compound | High | Low (0.74%) | Mild reducing agents |

| StBu | Moderate | High (3.3%) | Strong reducing agents |

| Trt | Moderate | Moderate (6.8%) | Acidic conditions |

Mecanismo De Acción

The mechanism of action of Fmoc-Cys(npys)-OH involves the protection of the cysteine thiol group during peptide synthesis. The npys group prevents unwanted side reactions involving the thiol group, while the Fmoc group protects the amino group. During the synthesis process, these protecting groups can be selectively removed to allow for the formation of peptide bonds and disulfide linkages .

Comparación Con Compuestos Similares

Fmoc-Cys(Trt)-OH: Uses a trityl (Trt) group to protect the thiol group.

Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.

Fmoc-Cys(StBu)-OH: Uses a tert-butylsulfenyl (StBu) group for thiol protection.

Uniqueness: Fmoc-Cys(npys)-OH is unique due to the npys group’s ability to be removed under mild reducing conditions, making it suitable for synthesizing peptides with sensitive or labile sequences .

Actividad Biológica

Fmoc-Cys(Npys)-OH, also known as N-((9H-fluoren-9-yl)methoxy)carbonyl-S-(3-nitro-2-pyridine-sulfenyl)-L-cysteine, is a cysteine derivative that has garnered attention for its unique biological activity and applications in peptide synthesis. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H19N3O6S2

- Molecular Weight : 497.54 g/mol

- CAS Number : 159700-51-3

- Purity : Typically >95% in commercial preparations

This compound acts primarily through its thiol group, which can undergo thiol-disulfide exchange reactions. The presence of the nitro-pyridine moiety enhances its reactivity and stability under various conditions, making it useful in solid-phase peptide synthesis (SPPS) and for creating disulfide bonds in peptides.

Biological Applications

- Peptide Synthesis : this compound is utilized in SPPS to introduce cysteine residues into peptides. Its protective group allows for stable synthesis while enabling selective deprotection under mild conditions.

- Targeted Drug Delivery : The compound's ability to form disulfide linkages is exploited in the design of conjugatable drug delivery systems, particularly for targeting cancer cells where the tumor microenvironment can facilitate the cleavage of disulfide bonds, releasing the active drug .

- Protein Conjugation : this compound can be used to create conjugates with proteins, enhancing their stability and function. This has implications in therapeutic protein design and vaccine development .

Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Stability Studies : Research indicates that this compound exhibits high stability towards common peptide synthesis conditions, including piperidine treatment, which is crucial for minimizing racemization during synthesis .

- Kinetic Studies : Kinetic analyses have demonstrated that the deprotection of this compound can be efficiently managed with reducing agents like DTT (dithiothreitol), allowing for rapid release of the active thiol group necessary for subsequent reactions .

Case Studies

- Vasopressin Synthesis : A notable study utilized this compound in the synthesis of vasopressin analogs, demonstrating its effectiveness in producing biologically active peptides with desired structural features .

- Tumor Targeting : Another investigation focused on conjugating this compound to tumor-targeting peptides, showing enhanced tumor accessibility and specificity due to the selective cleavage of disulfide bonds in the tumor microenvironment .

Comparative Analysis

The following table summarizes key properties and applications of various cysteine derivatives compared to this compound:

| Compound | Stability | Reactivity | Applications |

|---|---|---|---|

| This compound | High | Moderate | Peptide synthesis, drug delivery |

| Boc-Cys(Npys)-OH | Moderate | High | Protein conjugation |

| Fmoc-Cys(Trt)-OH | Low | Low | General peptide synthesis |

| Fmoc-Cys(Dpm)-OH | Moderate | Moderate | Enhanced solubility in peptides |

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIHHIXLTDNIII-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.